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Compound of Interest

Compound Name: Carvedilol Phosphate

Cat. No.: B1246202 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated discriminative dissolution test

methods for carvedilol tablets, a beta-blocker classified as a Biopharmaceutical Classification

System (BCS) Class II drug. Due to its low solubility and high permeability, the in vitro

dissolution of carvedilol is a critical quality attribute that can significantly impact its in vivo

performance. This document outlines alternative dissolution methodologies that offer superior

discriminatory power compared to the standard pharmacopeial methods, supported by

experimental data from published studies.

Comparison of Dissolution Methodologies
The dissolution of carvedilol tablets is influenced by the dissolution medium, apparatus type,

and agitation speed. While the FDA dissolution methods database suggests simulated gastric

fluid (SGF) without enzymes, studies have shown this medium may not be sufficiently

discriminative for formulation differences.[1][2] The following tables summarize the

performance of alternative methods.

Table 1: Comparison of Dissolution Conditions and
Discriminatory Power
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Method
Reference

Dissolution
Medium

Apparatus
(Speed)

Key Findings
Discriminatory
Power

Developed

Method[1][3]

900 mL of pH 6.8

phosphate buffer

USP Apparatus II

(Paddle) at 50

rpm

Showed

significant

differences in

drug release

between three

different products

(>85% vs. >65%

at 60 min).[1] In

contrast, the

FDA-

recommended

SGF medium

showed >95%

release for all

products within

60 minutes with

no significant

difference.[1]

High

FDA

Recommended[1

]

Simulated

Gastric Fluid

(SGF) without

enzyme

USP Apparatus II

(Paddle)

Failed to

discriminate

between different

tablet

formulations.[1]

[2]

Low

For Coated

Tablets[4][5]

1000 mL of 0.1 N

HCl (2h) followed

by pH 6.8 citric-

phosphate buffer

with 1% SLS

(22h)

USP Apparatus I

(Basket) at 100

rpm

Successfully

differentiated

between two

formulations with

varying excipient

concentrations

(f1=17.65,

f2=41.46).[4][5]

High (for

modified-release)
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Comparative

Study[6]
Distilled Water

USP Apparatus II

(Paddle) at 50

rpm

Found to be

more suitable for

discriminating

between two

commercial

marketed

formulations

compared to

0.1N HCl, pH 4.5

acetate buffer,

and pH 6.8

phosphate buffer

at various

speeds.[6]

Moderate to High

Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these discriminative

dissolution tests.

Discriminative Method in pH 6.8 Phosphate Buffer[1]
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.

Apparatus: USP Apparatus II (Paddle).

Temperature: 37 ± 0.5°C.

Rotation Speed: 50 rpm.

Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.

Analytical Method: High-Performance Liquid Chromatography (HPLC).

Mobile Phase: Acetonitrile and water (55:45 v/v) with 0.2% triethylamine, adjusted to pH

3.0 with orthophosphoric acid.

Column: C18 (4.6 mm x 250 mm, 5 µm).
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Flow Rate: 1.0 mL/min.

Detection: UV at 242 nm.

Standard Preparation: A stock solution of 500 µg/mL carvedilol in methanol was prepared,

with working standards ranging from 0.5–10 µg/mL by dilution with the dissolution medium.

[1]

Method for Compression-Coated Tablets[4][5]
Dissolution Medium:

First 2 hours: 1000 mL of 0.1 N HCl.

Next 22 hours: pH 6.8 citric-phosphate buffer with 1% Sodium Lauryl Sulfate (SLS).[4][5]

[7]

Apparatus: USP Apparatus I (Basket).

Temperature: 37.0 ± 0.5°C.

Rotation Speed: 100 rpm.[4][5][7]

Analytical Method: UV-Visible Spectrophotometry.

Detection Wavelength: 286 nm.[4]

Quantitative Data Summary
The following tables present a summary of the dissolution data from the cited studies,

highlighting the differences in drug release profiles.

Table 2: Percentage Drug Release of Three Carvedilol
Products in Different Media[1]
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Time
(min)

Product A
(pH 6.8
Buffer)

Product
B (pH 6.8
Buffer)

Product
C (pH 6.8
Buffer)

Product A
(SGF)

Product
B (SGF)

Product C
(SGF)

10 45.3 ± 2.1 40.1 ± 1.8 25.4 ± 1.5 96.2 ± 1.5 95.8 ± 1.9 94.7 ± 2.3

20 65.8 ± 2.5 60.5 ± 2.2 40.2 ± 1.9 97.5 ± 1.3 96.9 ± 2.1 96.1 ± 2.0

30 78.2 ± 3.1 72.8 ± 2.8 55.7 ± 2.3 98.1 ± 1.1 97.6 ± 1.8 97.2 ± 1.7

45 88.9 ± 3.5 83.4 ± 3.1 68.9 ± 2.8 98.9 ± 0.9 98.2 ± 1.5 98.0 ± 1.4

60 92.1 ± 3.8 87.6 ± 3.4 75.3 ± 3.1 99.2 ± 0.8 98.8 ± 1.2 98.5 ± 1.1

Table 3: Dissolution Profile Comparison of Two
Formulations of Compression-Coated Tablets[4]

Time (hours)
Formulation F1 (%
Released)

Formulation F2 (%
Released)

2 100.2 98.5

4 25.8 40.1

8 45.3 65.7

12 60.1 80.2

24 98.9 99.1

f1 / f2 \multicolumn{2}{c }{17.65 / 41.46}

f1 (difference factor) values greater than 15 and f2 (similarity factor) values less than 50

indicate significant differences between dissolution profiles.[4]

Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the

discriminative dissolution test and the logical framework for method validation.
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Dissolution Profile
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Caption: Experimental workflow for the discriminative dissolution test of carvedilol tablets.
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Caption: Logical relationship of parameters for validating a discriminative dissolution method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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